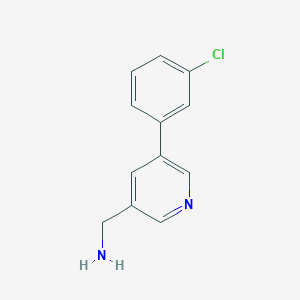

(5-(3-Chlorophenyl)pyridin-3-yl)methanamine

Description

(5-(3-Chlorophenyl)pyridin-3-yl)methanamine is a pyridine derivative featuring a 3-chlorophenyl substituent at the pyridine’s 3-position and a methanamine group at the 5-position. Its molecular formula is C₁₂H₁₁ClN₂, with a molecular weight of 218.69 g/mol (CAS: 1356110-67-2) . The compound’s structure combines aromatic and amine functionalities, making it relevant for pharmaceutical and materials science research.

Properties

IUPAC Name |

[5-(3-chlorophenyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGDXWUBBXQAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744387 | |

| Record name | 1-[5-(3-Chlorophenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356110-67-2 | |

| Record name | 1-[5-(3-Chlorophenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with pyridine-3-carboxaldehyde under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and amination. Common reagents used in these reactions include reducing agents like sodium borohydride and amination agents such as ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(3-Chlorophenyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Corresponding aldehydes and ketones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique substitution pattern allows for varied reactivity in synthetic pathways.

Biological Research

- Antimicrobial Activity : Studies have indicated that (5-(3-Chlorophenyl)pyridin-3-yl)methanamine may exhibit antimicrobial properties. It has been tested against various bacterial strains, showing promising results that warrant further investigation.

- Anticancer Potential : Preliminary research suggests that the compound could have anticancer effects, potentially through mechanisms involving apoptosis induction in cancer cells. However, detailed studies are necessary to elucidate its efficacy and mechanisms of action.

Medical Applications

- Drug Development : The compound is being explored for its potential therapeutic applications in drug development. Its interactions with biological targets could lead to the formulation of new medications aimed at treating various diseases, including cancers and infections.

Industrial Applications

- Production of Specialty Chemicals : In the industrial sector, this compound is utilized to produce specialty chemicals and intermediates for pharmaceuticals. Its role as an intermediate in chemical reactions underscores its importance in manufacturing processes.

Mechanism of Action

The mechanism of action of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Chlorophenyl Substitution

Key Compound : [5-(4-Chlorophenyl)pyridin-3-yl]methanamine (CAS: 1260180-20-8)

- Structural Difference : Chlorine substituent at the para position of the phenyl ring instead of meta.

- Impact :

- Electronic Effects : The para-substituted chlorine may induce a stronger electron-withdrawing effect across the phenyl ring, altering the pyridine’s electron density .

- Biological Activity : Positional isomerism can affect binding to biological targets. For example, meta-substituted analogs may exhibit better steric compatibility with hydrophobic pockets in enzymes compared to para-substituted derivatives.

| Property | (5-(3-Chlorophenyl)pyridin-3-yl)methanamine | (5-(4-Chlorophenyl)pyridin-3-yl)methanamine |

|---|---|---|

| Molecular Formula | C₁₂H₁₁ClN₂ | C₁₂H₁₁ClN₂ |

| Molecular Weight (g/mol) | 218.69 | 218.69 |

| CAS Number | 1356110-67-2 | 1260180-20-8 |

| Chlorine Position | Meta | Para |

Halogenated Derivatives: Fluoro-Chloro Substitution

Key Compound : [5-(2-Chloro-5-fluorophenyl)pyridin-3-yl]methanamine (CAS: 1346692-32-7)

Trifluoromethyl-Substituted Analogs

Key Compound : (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS: 326476-49-7)

- Structural Difference : Trifluoromethyl (-CF₃) group at the pyridine’s 5-position and chlorine at the 3-position .

- Impact :

- Electron-Withdrawing Effects : The -CF₃ group significantly lowers the pKa of the methanamine, altering protonation states under physiological conditions.

- Binding Affinity : Enhanced interactions with hydrophobic receptor pockets due to the -CF₃ group’s size and lipophilicity.

Heterocyclic Replacements: Thiophene and Furan

Key Compounds :

- [6-(Thiophen-3-yl)pyridin-3-yl]methanamine (CAS: 748121-21-3): Replaces chlorophenyl with thiophene .

- (5-(Pyridin-3-yl)furan-2-yl)methanamine : Replaces pyridine with furan .

- Impact :

- Electronic Properties : Thiophene’s sulfur atom introduces π-electron richness, while furan’s oxygen increases polarity.

- Pharmacokinetics : Heterocycles may improve solubility but reduce membrane permeability.

| Property | This compound | [6-(Thiophen-3-yl)pyridin-3-yl]methanamine |

|---|---|---|

| Molecular Formula | C₁₂H₁₁ClN₂ | C₁₀H₁₀N₂S |

| Molecular Weight (g/mol) | 218.69 | 190.27 |

| Heterocycle | Pyridine | Thiophene |

Pharmacological and Physicochemical Implications

Physicochemical Properties

- Lipophilicity : Chlorine and trifluoromethyl groups increase LogP, favoring blood-brain barrier penetration. Fluoro-chloro derivatives balance lipophilicity and solubility .

- Solubility : Methanamine derivatives with polar substituents (e.g., methoxyethoxy in [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine) exhibit higher aqueous solubility .

Biological Activity

(5-(3-Chlorophenyl)pyridin-3-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula: C12H12ClN

- Molecular Weight: 219.68 g/mol

The compound features a chlorophenyl group attached to a pyridine ring, which is known to influence its reactivity and biological properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Receptor Binding: The compound may bind to various receptors, modulating their activity.

- Enzyme Inhibition: It has been suggested that the compound could inhibit certain enzymes involved in disease pathways, although further studies are needed to clarify these interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance:

- In vitro Studies: The compound has shown activity against various bacteria, with minimum inhibitory concentrations (MICs) indicating significant efficacy against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies: In studies involving cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range. Notably, it was effective against acute myeloid leukemia (AML) cells, suggesting its potential as a therapeutic agent .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MOLM14 (AML) | 0.25 |

| HeLa (Cervical Cancer) | 1.0 |

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

A study conducted by researchers evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated that this compound had a superior antibacterial profile compared to other derivatives tested . -

Anticancer Mechanism Exploration:

Another research effort focused on the mechanism by which this compound exerts its anticancer effects. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as (5-(4-Chlorophenyl)pyridin-3-yl)methanamine, this compound exhibits distinct pharmacological properties due to its unique substitution pattern on the pyridine ring. This specificity may enhance its biological activity and selectivity towards certain targets .

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| (5-(4-Chlorophenyl)pyridin-3-yl)methanamine | Moderate | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.